Cas no 15071-56-4 (6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,5-methoxy-)
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,5-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,5-methoxy-
- 5-Methoxycanthin-6-one
- 5-Methoxy-6-canthinon
- 5-Methoxy-canthin-6-on
- 5-methoxy-canthin-6-one
- 5-Methoxycanthinone
- Canthin-6-one,5-methoxy
- Alkaloid PA-1
- 5-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
- 3-methoxy-1,6-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
- NSC-88929
- CHEMBL508649
- Methoxycanthinone, 5-
- PD130606
- 3-methoxy-1,6-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-3,5,7,9(16),10(15),11,13-heptaen-2-one
- 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-methoxy-
- BDBM50067500
- 3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
- 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 5-methoxy-
- AKOS040761180
- DTXSID6074544
- Q27292037
- SCHEMBL12762810
- 5-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one, 9CI
- 5-Methoxy-6H-indolo(3,2,1-de)(1,5)naphthyridin-6-one
- METHOXYCANTHIN-6-ONE,5-
- NSC88929
- VVM1A8LM35
- CHEBI:174289
- 15071-56-4
- TXEFUSAHPIYZHD-UHFFFAOYSA-N
- UNII-VVM1A8LM35
- NSC 88929
- Canthin-6-one, 5-methoxy-
- NS00125538
- DA-70231
-
- Inchi: 1S/C15H10N2O2/c1-19-13-8-11-14-10(6-7-16-11)9-4-2-3-5-12(9)17(14)15(13)18/h2-8H,1H3
- InChI Key: TXEFUSAHPIYZHD-UHFFFAOYSA-N
- SMILES: O(C)C1=CC2C3=C(C=CN=2)C2C=CC=CC=2N3C1=O
Computed Properties
- Exact Mass: 250.07400
- Monoisotopic Mass: 250.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1A^2
- XLogP3: 2.6
Experimental Properties
- Color/Form: Powder
- Density: 1.4±0.1 g/cm3
- Melting Point: 243-244°C
- Boiling Point: 397.4±42.0 °C at 760 mmHg
- Flash Point: 194.2±27.9 °C
- Refractive Index: 1.72
- PSA: 43.60000
- LogP: 2.44730
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,5-methoxy- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,5-methoxy- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,5-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30560-5mg |
5-Methoxycanthin-6-one |
15071-56-4 | ,HPLC≥95% | 5mg |
¥4640.0 | 2023-09-05 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3125-1 mg |
5-Methoxycanthin-6-one |
15071-56-4 | 1mg |
¥2355.00 | 2022-04-26 | ||
| A2B Chem LLC | AA76015-1mg |
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-methoxy- |
15071-56-4 | ≥95% | 1mg |
$188.00 | 2024-04-20 | |
| A2B Chem LLC | AA76015-5mg |
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-methoxy- |
15071-56-4 | ≥95% | 5mg |
$740.00 | 2024-04-20 | |
| Ambeed | A1673485-5mg |
5-Methoxycanthin-6-one |
15071-56-4 | 98% | 5mg |
$657.0 | 2025-03-05 | |
| TargetMol Chemicals | TN3125-1mg |
5-Methoxycanthin-6-one |
15071-56-4 | 1mg |
¥ 3640 | 2024-07-20 | ||
| TargetMol Chemicals | TN3125-5 mg |
5-Methoxycanthin-6-one |
15071-56-4 | 98% | 5mg |
¥ 12,750 | 2023-07-11 | |
| TargetMol Chemicals | TN3125-1 mL * 10 mM (in DMSO) |
5-Methoxycanthin-6-one |
15071-56-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 15700 | 2023-09-15 | |
| TargetMol Chemicals | TN3125-5mg |
5-Methoxycanthin-6-one |
15071-56-4 | 98% | 5mg |
¥ 12750 | 2023-09-15 | |
| BioAustralis | BIA-M1940-1 mg |
Methoxycanthinone, 5- |
15071-56-4 | >95%byHPLC | 1mg |
$233.00 | 2023-09-08 |
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,5-methoxy- Suppliers
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,5-methoxy- Related Literature
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Gerardo Cebrián-Torrejón,Suzana Assad Kahn,Maria Elena Ferreira,Cécile Thirant,Antonieta Rojas de Arias,Bruno Figadère,Alain Fournet,Hervé Chneiweiss,Erwan Poupon Med. Chem. Commun. 2012 3 771
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Related Categories
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Indolonaphthyridine alkaloids Indolonaphthyridine alkaloids
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Indolonaphthyridine alkaloids
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Additional information on 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,5-methoxy-
Introduction to 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,5-methoxy- (CAS No. 15071-56-4)
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,5-methoxy-, identified by its Chemical Abstracts Service (CAS) number 15071-56-4, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the indolo[3,2,1-de][1,5]naphthyridine scaffold, a class of molecules known for their diverse biological activities and applications in drug development.
The molecular structure of 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,5-methoxy- features a fused ring system consisting of an indole moiety and a naphthyridine core. The presence of a 5-methoxy substituent at the 6-position of the indolo[3,2,1-de][1,5]naphthyridine ring further enhances its chemical diversity and functional potential. This unique structural arrangement has been explored for its interactions with biological targets, making it a promising candidate for further investigation in therapeutic applications.
In recent years, there has been growing interest in indolo[3,2,1-de][1,5]naphthyridine derivatives due to their reported activities in various pharmacological assays. Studies have demonstrated that compounds within this scaffold exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The 5-methoxy group in 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,5-methoxy- is particularly noteworthy as it can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.
One of the most compelling aspects of 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,5-methoxy- is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel derivatives with enhanced pharmacological profiles. For instance, modifications at the 5-methoxy position have been shown to modulate the compound's interactions with enzymes and receptors involved in disease pathways.
The synthesis of 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, including its methoxylated derivative, 15071-56-4, involves multi-step organic transformations that require precise control over reaction conditions. The indolo[3,2,1-de][1,5]naphthyridine core is typically constructed through cyclization reactions involving appropriate precursors. The introduction of the 5-methoxy group is often achieved via methylation or methoxylation reactions under controlled conditions to ensure high yield and purity.
Recent advances in computational chemistry have also contributed to the study of 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 15071 -56 -4 by enabling the prediction of its binding modes to biological targets. Molecular docking studies have suggested that this compound may interact with proteins involved in cancer progression and inflammation. These insights have guided experimental efforts to optimize its pharmacological activity.
The pharmacological evaluation of 6H - Indolo [ 3 , 2 , 1 - de ] [ 1 , 5 ] naph thy ridin - 6 - one , 5 - meth oxy - has revealed promising results in preclinical models. In particular,its ability to inhibit key enzymes and receptors has been investigated for potential therapeutic applications in oncology and inflammatory diseases。The 5-methoxy substituent appears to play a crucial role in modulating these interactions,suggesting that further optimization could lead to more potent and selective agents.
In conclusion,6H - Indolo [ 3 , 2 , 1 - de ] [ 1 , 5 ] naph thy ridin - 6 - one , 5 - meth oxy - (CAS No. 15071 -56 -4) represents a structurally intriguing compound with significant potential in medicinal chemistry。Its unique scaffold and functional groups make it a valuable scaffold for developing novel therapeutic agents。Ongoing research continues to explore its pharmacological properties,synthetic pathways,and applications in drug discovery,highlighting its importance as a building block for future pharmaceutical innovations。
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